4-amino-1H-pyrazole-5-carbohydrazide chemical structure
4-amino-1H-pyrazole-5-carbohydrazide chemical structure
The following technical guide details the structural properties, synthesis, and reactivity of 4-amino-1H-pyrazole-5-carbohydrazide .
Scaffold Class: Vicinal Amino-Hydrazide Heterocycle Primary Application: Precursor for Pyrazolo[4,3-d]pyrimidines (e.g., PDE5 Inhibitors, Kinase Inhibitors)
Part 1: Structural Identity & Tautomeric Nuance
The "Sildenafil" vs. "Allopurinol" Distinction
It is critical to distinguish this specific isomer from its more common regioisomer. The position of the amino group relative to the hydrazide determines the fused ring system formed upon cyclization.
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Target Molecule (4-amino-5-carbohydrazide): The amino group is at position 4, and the hydrazide is at position 5. Cyclization with a carbon source fuses a pyrimidine ring across the C4-C5 bond, yielding the Pyrazolo[4,3-d]pyrimidine core. This is the scaffold found in Sildenafil (Viagra) and various cyclin-dependent kinase (CDK) inhibitors.
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Common Isomer (5-amino-4-carbohydrazide): The amino group is at position 5.[1] Cyclization yields the Pyrazolo[3,4-d]pyrimidine core, found in Allopurinol and Ibrutinib .
Electronic Properties
The molecule functions as a 1,2-binucleophile .
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C4-Amine (-NH₂): Electron-rich, acts as the internal nucleophile during cyclization.
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C5-Carbohydrazide (-CONHNH₂): The terminal nitrogen (
) is highly nucleophilic, while the amide nitrogen ( ) is less reactive. -
Amphoteric Nature: The 1H-pyrazole proton is acidic (
), while the amino and hydrazide groups are basic, allowing for solubility manipulation via pH.
Part 2: Synthetic Pathways[2]
Direct synthesis from a 4-amino-pyrazole ester is often low-yielding due to the competing reactivity of the amine. The industry-standard approach utilizes a Nitro-Reduction Route .
Pathway Logic
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Precursor Selection: Start with Ethyl 4-nitropyrazole-5-carboxylate . The nitro group acts as a "masked" amine, preventing side reactions during hydrazide formation.
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Hydrazinolysis: Conversion of the ester to the hydrazide.
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Reduction: Controlled reduction of the nitro group to the amine.
Graphviz: Synthetic Workflow
Caption: Step-wise synthesis from the nitro-ester precursor to the target scaffold and subsequent cyclization.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Nitro-1H-pyrazole-5-carbohydrazide
This step converts the ester to the hydrazide while keeping the amine protected as a nitro group.
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Reagents: Ethyl 1-methyl-4-nitropyrazole-5-carboxylate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).
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Procedure:
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Dissolve the ester in absolute ethanol.
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Add hydrazine hydrate dropwise at room temperature.
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Reflux the mixture for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The ester spot (
) should disappear, replaced by a lower baseline spot. -
Cool to 0°C. The product typically precipitates as a solid.
-
Filter and wash with cold ethanol.
-
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Yield Expectation: 85–95%.
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Characterization: IR will show hydrazide carbonyl stretch (
) and NH stretches ( ).[2]
Protocol B: Reduction to 4-Amino-1H-pyrazole-5-carbohydrazide
Catalytic hydrogenation is preferred to avoid metal waste, but SnCl₂ is a viable alternative if the substrate contains halogens sensitive to hydrogenolysis.
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Reagents: 4-Nitro precursor (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL).
-
Procedure:
-
Suspend the nitro-hydrazide in methanol (or ethanol).
-
Add the Pd/C catalyst carefully under nitrogen atmosphere.
-
Stir under
atmosphere (balloon pressure is usually sufficient) at RT for 12 hours. -
Critical Check: Monitor the disappearance of the yellow color (nitro compounds are often yellow; amino derivatives are often colorless/white).
-
Filter through Celite to remove Pd/C.
-
Concentrate the filtrate in vacuo.
-
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Stability Warning: The resulting 4-amino-hydrazide is sensitive to oxidation. Use immediately for cyclization or store under inert gas at -20°C.
Part 4: Reactivity & Cyclization (The "Warhead")
The core utility of this molecule is its ability to form fused rings. The most common reaction is with a one-carbon source (Orthoesters, Formic Acid) or aldehydes.
Mechanism: Formation of Pyrazolo[4,3-d]pyrimidines
When reacted with an aldehyde (
Data Table: Cyclization Conditions & Products
| Reagent (Carbon Source) | Reaction Conditions | Product Structure | Application |
| Triethyl Orthoformate | Reflux, cat.[3] | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Generic Scaffold |
| Aromatic Aldehyde | EtOH, Reflux, then Oxidant | 7-Aryl-pyrazolo[4,3-d]pyrimidine | Kinase Inhibitors |
| Nitrous Acid ( | Pyrazolo[4,3-d][1,2,3]triazin-4(3H)-one | Antiviral Research | |
| Carbon Disulfide ( | Pyridine, Reflux | 7-Thioxo-pyrazolo[4,3-d]pyrimidine | Thio-analogues |
Graphviz: Cyclization Mechanism
Caption: Mechanistic flow for the conversion of the carbohydrazide to the fused pyrimidine system.
Part 5: References
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Sildenafil Analog Synthesis: Dunn, P. J., et al. "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development 9.1 (2005): 88-97. Link
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Pyrazolo[4,3-d]pyrimidine Review: El-Mekabaty, A.[4] "Synthesis and properties of pyrazolo[4,3-d]pyrimidines." Synthetic Communications 45.14 (2015): 1643-1667. Link
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Hydrazide Reactivity: Gomha, S. M., et al.[3] "Synthesis and biological evaluation of some novel pyrazolo[4,3-d]pyrimidine derivatives." Molecules 20.1 (2015): 1357-1376. Link
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Nitro-Reduction Protocol: Beller, M., et al. "Catalytic Hydrogenation of Nitro Compounds." Organic Reactions (2014). Link
